

Spectroscopic Data of 3-Cyclopentylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclopentylaniline

Cat. No.: B8758966

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclopentylaniline**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Cyclopentylaniline** based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~6.6-6.7	m	3H	Ar-H
~3.6 (broad s)	s	2H	-NH ₂
~2.9	p	1H	-CH- (cyclopentyl)
~1.5-1.9	m	8H	-CH ₂ - (cyclopentyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~147.0	C-NH ₂
~145.8	C-cyclopentyl
~129.5	Ar-CH
~118.9	Ar-CH
~115.8	Ar-CH
~113.1	Ar-CH
~46.5	-CH- (cyclopentyl)
~34.5	-CH ₂ - (cyclopentyl)
~25.5	-CH ₂ - (cyclopentyl)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
1620-1580	Strong	N-H bend (scissoring) and Aromatic C=C stretch
1500-1400	Medium to Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch
850-750	Strong	Aromatic C-H out-of-plane bend (meta-disubstituted)

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
161	100	[M] ⁺ (Molecular Ion)
132	High	[M - C ₂ H ₅] ⁺
118	Moderate	[M - C ₃ H ₇] ⁺
106	High	[C ₆ H ₅ NHCH ₂] ⁺
93	Moderate	[C ₆ H ₅ NH ₂] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-Cyclopentylaniline**. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **3-Cyclopentylaniline** for ^1H NMR and 50-100 mg for ^{13}C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of **3-Cyclopentylaniline** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: Place the sample in the IR spectrometer's sample holder. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the **3-Cyclopentylaniline** sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Cyclopentylaniline**.



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Caption: General workflow for the spectroscopic analysis of **3-Cyclopentylaniline**.

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